4-(3-Nitropyridin-2-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitropyridin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)9-5-3-8(4-6-9)11-10(14(17)18)2-1-7-13-11/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEXNJITHGFQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594744 | |
| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847446-89-3 | |
| Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes for 4-(3-Nitropyridin-2-yl)benzoic Acid and Core Precursors
The synthesis of this compound typically involves a multi-step sequence, beginning with the formation of the core biaryl structure, followed by functional group manipulations. Key strategies include cross-coupling reactions to establish the pyridine-benzene linkage, nitration to introduce the nitro group, and esterification/hydrolysis to install the carboxylic acid functionality.
Nitration Reactions of Pyridine (B92270) Derivatives
The introduction of a nitro group onto the pyridine ring is a crucial step in the synthesis of the target molecule. Pyridine itself is an electron-deficient heterocycle, making electrophilic aromatic substitution reactions, such as nitration, challenging. The reaction often requires harsh conditions and can lead to low yields.
A common strategy involves the nitration of a precursor, such as 4-(pyridin-2-yl)benzoic acid. The directing effects of the substituents on the pyridine ring play a significant role in determining the position of nitration. The pyridine nitrogen is a deactivating group, directing incoming electrophiles to the meta-position (C3 and C5). Theoretical studies have shown that in the strongly acidic medium required for nitration, pyridine is protonated, which further deactivates the ring towards electrophilic attack. The nitration of pyridine-N-oxide is an alternative approach, as the N-oxide group can activate the ring towards nitration, primarily at the C4 position.
For the synthesis of this compound, the nitration of 4-(pyridin-2-yl)benzoic acid would be the key step. The carboxylic acid group on the benzene (B151609) ring is a meta-director, while the pyridine ring itself is generally deactivating. The nitration is expected to occur on the more electron-rich ring if conditions are not too harsh. However, nitration of the pyridine ring at the 3-position is the desired outcome. This can be achieved using a mixture of nitric acid and sulfuric acid, although careful control of reaction conditions is necessary to achieve the desired regioselectivity and avoid unwanted side products. A general method for the nitration of pyridines involves using nitric acid in trifluoroacetic anhydride, which has been shown to produce 3-nitropyridines in yields ranging from 10-83%.
Esterification and Subsequent Hydrolysis Strategies for Carboxylic Acid Formation
In many synthetic routes, the carboxylic acid functionality is introduced in a protected form, typically as an ester, to avoid side reactions during other synthetic steps. The methyl or ethyl ester of the benzoic acid moiety is commonly used.
Esterification: The formation of the ester, for instance, methyl 4-(3-nitropyridin-2-yl)benzoate, can be achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the corresponding alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid. The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the reaction towards the ester product.
Hydrolysis: The final step to obtain the target carboxylic acid is the hydrolysis of the ester precursor. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, or saponification, involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is achieved by heating the ester in an aqueous acidic solution.
Cross-Coupling Methodologies for Biaryl Linkage Formation
The formation of the C-C bond between the pyridine and benzene rings is a critical step in the synthesis of the 4-(pyridin-2-yl)benzoic acid precursor. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation.
This palladium-catalyzed reaction typically involves the coupling of a pyridine halide (e.g., 2-chloropyridine or 2-bromopyridine) with an arylboronic acid (e.g., 4-carboxyphenylboronic acid or its ester equivalent). The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, a ligand, and a base. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. For instance, microwave-assisted Suzuki coupling has been shown to be a very efficient method for the synthesis of C4-substituted pyrimidines, with short reaction times and low catalyst loadings.
A plausible synthetic route would involve the Suzuki coupling of 2-chloropyridine with 4-carboxyphenylboronic acid or its corresponding ester. The use of the ester derivative of the boronic acid can be advantageous to avoid potential complications with the free carboxylic acid group during the coupling reaction.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 2-Chloropyridine | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 4-(Pyridin-2-yl)benzoic acid |
| 2-Bromopyridine | 4-(Methoxycarbonyl)phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | Methyl 4-(pyridin-2-yl)benzoate |
Derivatization Strategies for Structurally Related Analogs
The presence of the carboxylic acid group in this compound provides a convenient handle for the synthesis of a variety of structurally related analogs, including esters and amides.
Synthesis of Ester Analogs, such as Methyl 4-(3-Nitropyridin-2-yl)benzoate
As mentioned in the synthetic route, ester analogs are often prepared as intermediates. However, they can also be the final target molecules with specific applications. The Fischer-Speier esterification is a straightforward method for the synthesis of simple alkyl esters, such as the methyl ester. The reaction involves heating the carboxylic acid in the corresponding alcohol with an acid catalyst. For more complex or sensitive alcohols, other esterification methods, such as Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), can be employed.
| Carboxylic Acid | Alcohol | Catalyst | Product |
| This compound | Methanol | H₂SO₄ | Methyl 4-(3-nitropyridin-2-yl)benzoate |
| This compound | Ethanol | H₂SO₄ | Ethyl 4-(3-nitropyridin-2-yl)benzoate |
Amide Formation with Nitrogenous Bases
The carboxylic acid group of this compound can be readily converted into a wide range of amides by coupling with various primary and secondary amines. This transformation is of great importance in medicinal chemistry for the synthesis of bioactive compounds.
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. Common methods for amide bond formation include the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is a highly efficient peptide coupling reagent that generates an active ester from the carboxylic acid, which then readily reacts with the amine. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
| Carboxylic Acid | Amine | Coupling Reagent | Base | Product |
| This compound | Benzylamine | HATU | DIPEA | N-Benzyl-4-(3-nitropyridin-2-yl)benzamide |
| This compound | Morpholine | HATU | DIPEA | (4-(3-Nitropyridin-2-yl)phenyl)(morpholino)methanone |
| This compound | Aniline | HATU | DIPEA | 4-(3-Nitropyridin-2-yl)-N-phenylbenzamide |
Integration into Piperazine-Based Hybrid Systems
The 3-nitropyridinyl scaffold, a core component of this compound, is a valuable building block for creating complex hybrid molecules, particularly those incorporating a piperazine linker. The synthesis of such systems typically involves the reaction of a halo-substituted nitropyridine with piperazine. For instance, 3-nitropyridylpiperazine derivatives have been synthesized by reacting 2-chloro-3-nitropyridine with piperazine. researchgate.net This initial product, 1-(3-nitropyridin-2-yl)piperazine (B1350711), can then undergo further functionalization.
While a direct synthesis starting from this compound is not detailed in the provided research, the established reactivity of 2-chloro-3-nitropyridine provides a clear pathway. The resulting piperazine derivative can be further modified through N-alkylation with various aryl 2-chloroacetamides or 2-chloropropioamides to generate a library of hybrid molecules. researchgate.net A common procedure involves refluxing the reactants in acetonitrile with a base like potassium carbonate to facilitate the substitution reaction. researchgate.net
Table 1: Illustrative Synthesis of 3-Nitropyridylpiperazine Derivatives
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux, 12 h | 1-(3-Nitropyridin-2-yl)piperazine |
This table illustrates a general synthetic route for related compounds as described in the literature. researchgate.net
Formation of Sulfonamide and Benzamide Derivatives
The carboxylic acid functional group of this compound is a key handle for derivatization into amides, including sulfonamides and benzamides.
Benzamide Derivatives: The formation of benzamides is a standard chemical transformation. The carboxylic acid can be activated, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂). This activated intermediate can then react with a primary or secondary amine to form the corresponding N-substituted benzamide derivative. mdpi.com Alternatively, various coupling reagents such as carbodiimides can be used to directly facilitate the reaction between the benzoic acid and an amine. nih.gov
A general synthetic scheme would involve:
Activation of the carboxylic acid group of this compound.
Reaction with a selected amine (e.g., substituted anilines, aliphatic amines) in the presence of a suitable base or coupling agent. mdpi.com
Sulfonamide Derivatives: While the direct conversion of the benzoic acid to a sulfonamide is not a standard single-step process, the core aromatic structures can be used to synthesize related sulfonamide-containing molecules. For example, sulfamoyl benzoic acid derivatives are often synthesized by starting with chlorosulfonation of a benzoic acid, followed by reaction with an amine. nih.gov A general method for synthesizing N-pyridyl-benzenesulfonamides involves reacting a benzenesulfonyl chloride with an aminopyridine in the presence of a base. researchgate.net These established methods suggest that derivatives incorporating both the 4-(3-nitropyridin-2-yl) moiety and a sulfonamide group are synthetically accessible through multi-step pathways.
Exploration of Thio-ethers and other Sulfur-Linked Analogs
The synthesis of thio-ethers and other sulfur-linked analogs related to this compound can be approached by leveraging the reactivity of mercapto-substituted precursors. For instance, the synthesis of thioflavones and their pyridyl analogs has been achieved starting from 2-mercaptobenzoic acid or 2-mercaptonicotinic acid. koreascience.kr
A plausible synthetic route for a thio-ether analog could involve:
Synthesis of a mercapto-substituted precursor, such as 2-mercapto-3-nitropyridine.
Nucleophilic aromatic substitution (SₙAr) reaction where the thiol acts as a nucleophile attacking an activated aryl halide.
Selective S-methylation, which can be achieved by reacting a thiol with a reagent like methyl iodide in the presence of a base. koreascience.kr
These methods highlight the potential for creating sulfur-linked analogs by employing classical organic chemistry reactions centered on thiol-containing building blocks. The introduction of a thio-ether linkage can be a strategy to create molecules with altered physicochemical properties. nih.gov
Mechanistic Aspects of Key Synthetic Steps
Analysis of Nucleophilic Aromatic Substitution on Nitropyridines
The synthesis of the this compound core and many of its subsequent transformations rely heavily on the Nucleophilic Aromatic Substitution (SₙAr) mechanism. wikipedia.orgchemistrysteps.com Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, such as the nitro (NO₂) group, significantly activates the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com
The SₙAr mechanism generally proceeds via a two-step addition-elimination pathway: libretexts.org
Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (e.g., a halide). This step is typically the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily lost.
Elimination of the Leaving Group: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final substituted product. chemistrysteps.com
In nitropyridines, the ring nitrogen atom and the nitro group work in concert to delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it. wikipedia.org This stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack. chemistrysteps.com
Regioselectivity and Yield Optimization in Multi-Step Syntheses
Regioselectivity: In the synthesis of compounds like this compound, regioselectivity is dictated by the electronic properties of the substituted pyridine ring. The nitro group is a powerful electron-withdrawing group and strongly directs incoming nucleophiles to the ortho and para positions relative to itself. wikipedia.org In a precursor like 2-chloro-3-nitropyridine, the chlorine atom at the C2 position is ortho to the nitro group at C3. This positioning makes the C2 carbon highly electrophilic and susceptible to attack by a nucleophile, leading to the selective substitution of the chlorine atom. This inherent electronic guidance is crucial for achieving the desired connectivity between the pyridine ring and other moieties, such as a phenyl group or a piperazine ring.
Yield Optimization: Optimizing the yield in multi-step syntheses involving SₙAr reactions on nitropyridines depends on several factors:
Reaction Conditions: Temperature, solvent, and the choice of base are critical. For example, reactions are often performed at elevated temperatures (reflux) to overcome the activation energy barrier. researchgate.net Solvents like acetonitrile or dimethyl sulfoxide (DMSO) are commonly used. researchgate.netwikipedia.org
Leaving Group: The nature of the leaving group influences the reaction rate. While fluoride is often the most reactive leaving group in SₙAr reactions due to its high electronegativity which enhances the electrophilicity of the carbon it is attached to, other halides like chloride are also effective and commonly used. chemistrysteps.commasterorganicchemistry.com
Nucleophile Strength: The concentration and nucleophilicity of the attacking species directly impact the reaction rate. Stronger nucleophiles generally lead to faster reactions and potentially higher yields, assuming side reactions are minimized. libretexts.org
Advanced Spectroscopic Characterization Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For a compound like 4-(3-Nitropyridin-2-yl)benzoic acid, the UV-Vis spectrum is expected to be influenced by the electronic systems of both the benzoic acid and the 3-nitropyridine rings. The benzoic acid moiety itself typically exhibits characteristic absorption bands. The presence of the nitro group (a strong chromophore) and the pyridine (B92270) ring would likely lead to a complex spectrum with distinct absorption maxima (λmax). These maxima would correspond to various electronic transitions, such as π → π* and n → π* transitions, associated with the aromatic rings and the nitro group.
A detailed analysis would involve dissolving the compound in a suitable solvent and recording its absorbance across the UV-Vis range. The resulting spectrum would be a plot of absorbance versus wavelength. From this, the λmax values and their corresponding molar absorptivity (ε) could be determined, providing insights into the electronic structure of the molecule. However, specific experimental UV-Vis data for this compound could not be located.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of ions to four or more decimal places. This high precision allows for the calculation of a unique elemental formula.
For this compound, HRMS would be employed to confirm its molecular formula of C12H8N2O4. The analysis would involve ionizing the sample and measuring the exact mass of the resulting molecular ion. The experimentally determined mass would then be compared to the calculated theoretical mass for the proposed formula. A close match between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.
While the theoretical exact mass can be calculated based on the known isotopic masses of carbon, hydrogen, nitrogen, and oxygen, the experimental HRMS data necessary for this confirmation is not available in the searched resources.
Crystallographic Investigations and Supramolecular Architectures
Single Crystal X-ray Diffraction Analysis
Without a published crystal structure, a definitive analysis of the solid-state conformation and geometry of 4-(3-Nitropyridin-2-yl)benzoic acid cannot be conducted. Such an analysis would typically provide crucial information regarding the three-dimensional arrangement of the molecule.
Information on the dihedral angles between the benzoic acid and nitropyridine rings, as well as the orientation of the nitro and carboxylic acid functional groups, remains undetermined.
Specific, experimentally determined values for bond lengths, bond angles, and torsional angles for this compound are not available. Data tables for these parameters cannot be generated.
Description of Supramolecular Synthons and Crystal Packing Arrangements
A definitive description of the supramolecular synthons and crystal packing for this compound cannot be provided without experimental crystallographic data. However, based on the functional groups present, several predictable non-covalent interactions, or supramolecular synthons, would be anticipated to govern its crystal packing. The most probable of these would be:
Carboxylic Acid Dimer: A robust and common synthon where two carboxylic acid molecules form a cyclic dimer through strong O-H···O hydrogen bonds. This is a highly predictable interaction for many benzoic acid derivatives. researchgate.net
Acid-Pyridine Heterosynthon: A competing interaction where the carboxylic acid proton forms a hydrogen bond with the nitrogen atom of the pyridine (B92270) ring (O-H···N). The formation of this synthon over the carboxylic acid dimer often depends on factors like steric hindrance and the electronic properties of the rings.
The interplay between these potential synthons would dictate the final three-dimensional architecture of the crystal. Without a solved crystal structure, it is not possible to determine which of these synthons predominate or to provide quantitative data such as bond distances and angles.
Polymorphism Studies and Crystal Engineering Principles
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is a critical aspect of crystal engineering, as different polymorphs of a substance can exhibit different physical properties.
There are no specific studies on the polymorphism of this compound found in the surveyed literature. The potential for polymorphism in this compound is significant due to the conformational flexibility between the benzoic acid and the nitropyridine rings, as well as the possibility of forming different hydrogen bonding networks (e.g., acid dimers vs. acid-pyridine catemers). The presence of multiple functional groups capable of engaging in various intermolecular interactions increases the likelihood that different crystallization conditions could lead to the formation of distinct polymorphic forms. rsc.org However, without experimental screening and characterization, any discussion of its polymorphism remains speculative.
Computational Chemistry and Theoretical Characterization
Prediction and Correlation with Experimental Spectroscopic Data:
Due to the lack of theoretical calculations, no correlation with potential experimental spectroscopic data (such as FT-IR or UV-Vis spectra) can be made.
Investigation of Non-Linear Optical (NLO) Properties:
There are no published studies on the hyperpolarizability calculations needed to investigate the NLO properties of 4-(3-Nitropyridin-2-yl)benzoic acid.
Conformational Analysis and Potential Energy Surface Mapping
The conformational landscape of bi-aryl compounds such as this compound is primarily defined by the torsional or dihedral angle between the two aromatic rings. This rotation around the single bond connecting the pyridine (B92270) and benzene (B151609) rings dictates the molecule's three-dimensional shape, which in turn influences its physical, chemical, and biological properties. Computational methods, particularly density functional theory (DFT), are powerful tools for exploring this conformational flexibility and mapping the potential energy surface (PES).
Detailed Research Findings from Analogous Systems:
Studies on related pyridine- and benzene-containing molecules indicate that the planarity of the system is a key energetic factor. For instance, in the crystal structure of a similar compound, 3-(4-Pyridyl)benzoic acid, the phenyl and pyridine rings are not coplanar, exhibiting a dihedral angle of 32.14 (7)°. nih.gov This deviation from planarity is a balance between the stabilizing effects of π-conjugation, which favors a planar conformation, and the destabilizing effects of steric hindrance between adjacent hydrogen atoms on the two rings.
In another related molecule, 2-[(1-Oxidopyridin-4-yl)sulfanyl]benzoic acid, the dihedral angle between the pyridine and benzene rings is even larger, at 83.93 (7)°. nih.gov This significant twist is influenced by the presence of the bulky sulfanyl group bridging the two rings. For this compound, steric hindrance between the nitro group on the pyridine ring and the substituents on the benzoic acid ring would be expected to play a significant role in determining the preferred conformation.
A potential energy surface scan for this compound would likely focus on the dihedral angle between the pyridine and benzoic acid rings. Such a scan would involve systematically rotating one ring relative to the other and calculating the energy at each step. The resulting energy profile would reveal the global minimum energy conformation (the most stable structure) and any local minima, as well as the transition states (energy maxima) that represent the barriers to rotation.
Based on analogous systems, it is anticipated that the potential energy surface of this compound would show at least two energy minima corresponding to non-planar conformations. The energy barriers to rotation would provide insight into the molecule's conformational flexibility at different temperatures.
Interactive Data Table of Dihedral Angles in Related Compounds:
| Compound Name | Dihedral Angle Between Aromatic Rings (°) | Method |
| 3-(4-Pyridyl)benzoic acid | 32.14 (7) | X-ray Crystal |
| 2-[(1-Oxidopyridin-4-yl)sulfanyl]benzoic acid | 83.93 (7) | X-ray Crystal |
This table highlights the variability of the dihedral angle in similar compounds, emphasizing the importance of specific substituent effects on the molecular conformation. For this compound, the interplay of the nitro group's electronic effects and steric interactions would be crucial in determining its unique conformational preferences.
Applications in Chemical Sciences and Materials Development
A Versatile Building Block in Advanced Organic Synthesis
In the realm of organic synthesis, the true value of a compound often lies in its ability to serve as a foundational component for the construction of more complex molecular architectures. The structure of 4-(3-nitropyridin-2-yl)benzoic acid is a prime example of a versatile building block. The presence of both a carboxylic acid group and a reactive nitropyridine system offers multiple avenues for chemical transformation.
The carboxylic acid group is a classic functional handle for a variety of reactions, including amidation, esterification, and the formation of acid chlorides. These transformations allow for the straightforward integration of the 4-(3-nitropyridin-2-yl)phenyl group into larger molecules. Furthermore, the nitro group on the pyridine (B92270) ring is a strong electron-withdrawing group, which activates the ring system towards nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide array of substituents onto the pyridine ring, further expanding the molecular diversity that can be achieved from this starting material. The nitro group itself can also be reduced to an amino group, which opens up another set of synthetic possibilities, such as diazotization and subsequent coupling reactions, or the formation of amides and sulfonamides.
The strategic placement of the nitro group at the 3-position of the pyridine ring, adjacent to the point of connection with the benzoic acid, introduces specific steric and electronic features that can be exploited in synthesis. This arrangement can influence the regioselectivity of subsequent reactions, allowing for precise control over the final product's structure. While detailed synthetic studies on this specific isomer are not yet widely published, the well-established reactivity of nitropyridines and benzoic acids provides a solid foundation for its use as a key intermediate in the synthesis of complex organic molecules, including potential pharmaceutical candidates and functional dyes.
Coordination Chemistry: A Promising Ligand for Metal Complexes and Coordination Polymers
The design and synthesis of metal-organic frameworks (MOFs) and coordination polymers have become a major focus of modern chemistry, driven by their potential applications in gas storage, separation, and catalysis. The ability of this compound to act as a ligand in the formation of such materials is one of its most promising attributes.
The molecule possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This bifunctional nature allows it to bridge multiple metal centers, a key requirement for the construction of extended one-, two-, or three-dimensional networks. The nitrogen atom of the pyridine can coordinate to a metal ion, while the carboxylate group can adopt various binding modes, including monodentate, bidentate chelating, and bidentate bridging, further influencing the final architecture of the coordination polymer.
Potential Catalytic Applications in Organic Transformations
The field of catalysis is constantly in search of new and efficient molecules that can accelerate chemical reactions. The structural features of this compound suggest its potential utility in various catalytic applications. When complexed with transition metals, the resulting metal-organic frameworks or discrete molecular complexes can serve as heterogeneous or homogeneous catalysts, respectively.
The pyridine nitrogen atom provides a strong binding site for catalytically active metal centers. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, can modulate the reactivity of the coordinated metal ion, potentially enhancing its catalytic performance. For instance, MOFs constructed from this ligand could be designed to have open metal sites, which are often crucial for catalytic activity. These sites could facilitate a variety of organic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions.
Furthermore, the ligand itself may exhibit organocatalytic activity. The Lewis basicity of the pyridine nitrogen and the Brønsted acidity of the carboxylic acid group could enable it to catalyze certain reactions without the need for a metal co-factor. While specific catalytic studies involving this compound are yet to be reported, the known catalytic activity of other pyridine-carboxylic acid derivatives provides a strong rationale for exploring its potential in this area.
Contributions to Materials Science
The unique combination of a π-conjugated system, a polar nitro group, and a hydrogen-bonding carboxylic acid group makes this compound a compelling candidate for the development of advanced materials.
Development of Materials with Tailored Electronic and Optical Characteristics
The electronic structure of this compound, characterized by the electron-deficient nitropyridine ring and the electron-rich benzoic acid moiety, suggests that it may possess interesting photophysical properties. The presence of both donor and acceptor components within the same molecule can lead to intramolecular charge transfer (ICT) phenomena, which are often associated with fluorescence and non-linear optical (NLO) properties.
Materials incorporating this compound, such as polymers or thin films, could exhibit tailored electronic and optical characteristics. The nitro group, being a strong chromophore, is likely to impart color to the material, and its electronic interactions with the rest of the molecule will determine the absorption and emission wavelengths. By chemically modifying the molecule, for example, by introducing different substituents on the pyridine or benzene (B151609) rings, it may be possible to fine-tune these properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as components in photosensitizers.
Design of Functional Components for Supramolecular Materials
Supramolecular chemistry, the chemistry beyond the molecule, relies on non-covalent interactions to assemble molecules into well-defined, functional architectures. The structure of this compound is ideally suited for the construction of supramolecular materials.
The carboxylic acid group is a powerful hydrogen-bonding motif, capable of forming robust and predictable synthons, such as the classic carboxylic acid dimer. The pyridine nitrogen atom can act as a hydrogen bond acceptor, allowing for the formation of extended hydrogen-bonded networks. Additionally, the aromatic rings can participate in π-π stacking interactions, which further contribute to the stability and organization of the supramolecular assembly.
The interplay of these different non-covalent interactions can be used to direct the self-assembly of the molecules into a variety of structures, such as tapes, sheets, or three-dimensional networks. These supramolecular materials could find applications in areas such as crystal engineering, where the goal is to design and synthesize crystalline solids with desired properties, or in the development of "smart" materials that can respond to external stimuli.
Investigations into Biological Interactions and Mechanistic Research Excluding Clinical Studies
Enzyme Inhibition and Activation Studies
The core structure of 4-(3-nitropyridin-2-yl)benzoic acid has served as a scaffold for the development of various enzyme inhibitors. The following sections detail the findings from in vitro studies on its derivatives.
In Vitro Enzyme Assays for Urease Inhibition by Pyridylpiperazine Analogs
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, leading to a pH increase. This activity is crucial for the survival of certain pathogens, such as Helicobacter pylori, in the acidic environment of the stomach. Consequently, inhibiting urease is a key therapeutic strategy against gastrointestinal infections and disorders linked to this bacterium.
In this context, a series of hybrid derivatives based on a 1-(3-nitropyridin-2-yl)piperazine (B1350711) scaffold were synthesized and evaluated for their ability to inhibit urease. These pyridylpiperazine analogs were tested in vitro against jack bean urease using the indophenol (B113434) method. The results demonstrated that several of these synthesized compounds exhibit potent inhibitory activity, significantly surpassing that of the standard inhibitor, thiourea (B124793).
For instance, compounds designated as 5b and 7e in one study emerged as the most active inhibitors, with IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. These values are substantially lower than the IC₅₀ of thiourea, which was recorded at 23.2 ± 11.0 µM. The precursor compound, 1-(3-nitropyridin-2-yl)piperazine (3 ), also showed notable inhibition with an IC₅₀ value of 3.90 ± 1.91 µM.
Another study focused on pyridylpiperazine-based carbodithioates derived from the same precursor. This series also yielded potent urease inhibitors. The most effective compound from this series, 5j , displayed an IC₅₀ value of 5.16 ± 2.68 μM, which is considerably more potent than the thiourea standard (IC₅₀ = 23.00 ± 0.03 μM).
The table below summarizes the urease inhibition data for selected pyridylpiperazine analogs.
| Compound | Description | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |
| Precursor 3 | 1-(3-nitropyridin-2-yl)piperazine | 3.90 ± 1.91 | 23.2 ± 11.0 |
| Analog 5b | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(aryl)acetamide derivative | 2.0 ± 0.73 | 23.2 ± 11.0 |
| Analog 7e | N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivative | 2.24 ± 1.63 | 23.2 ± 11.0 |
| Analog 5j | 2-oxo-2-(arylamino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate | 5.16 ± 2.68 | 23.00 ± 0.03 |
| Analog 7i | 4-((nitrophenyl)carbamoyl)benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate | 10.51 ± 0.34 | 23.00 ± 0.03 |
| Data sourced from multiple studies. |
Transglutaminase 2 (TGase 2) Inhibition: Structure-Activity Relationships and Covalent Docking
Based on the conducted searches, no studies have been published that evaluate this compound or its direct derivatives as inhibitors of transglutaminase 2 (TGase 2). Research on TGase 2 inhibitors has primarily focused on other chemical scaffolds, such as phenylacrylamides and Cbz-Lys based targeted covalent inhibitors.
Antimicrobial Research Focus
The potential of chemical compounds to combat bacterial growth is a critical area of research. This section addresses the evaluation of this compound in this context.
Evaluation of Antibacterial Properties against Model Bacterial Strains
There is no specific information available in the searched literature regarding the evaluation of this compound or its direct analogs for antibacterial properties against model bacterial strains such as Staphylococcus aureus or Escherichia coli. The research on urease inhibition by its derivatives is linked to the pathogen Helicobacter pylori, but general antibacterial screening data against other model organisms has not been reported in the available sources.
Investigation of Antifungal Activities
Theoretical Mechanisms of Action (e.g., inhibition of dihydropteroate (B1496061) synthetase)
Dihydropteroate synthase (DHPS) is a well-established target for antimicrobial agents, particularly sulfonamides, as it is a crucial enzyme in the folate synthesis pathway of many microorganisms. ebi.ac.ukwikipedia.orgebi.ac.uk This pathway is essential for the production of nucleic acids, and its disruption can inhibit microbial growth. ebi.ac.ukwikipedia.org The inhibition of DHPS is a theoretically plausible mechanism for compounds with structural similarities to its natural substrate, p-aminobenzoic acid (PABA). While the chemical structure of this compound contains a benzoic acid moiety, which is related to PABA, there is currently no published research specifically investigating its inhibitory activity against dihydropteroate synthase. Therefore, its potential to act via this mechanism is purely theoretical and has not been experimentally validated.
Computational Bioactivity Prediction and Molecular Docking Studies
Computational methods are valuable tools in modern drug discovery for predicting the biological activity and physicochemical properties of chemical compounds, helping to prioritize them for further experimental testing.
Ligand-Protein Interaction Profiling with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It provides insights into the binding affinity and interaction patterns between a ligand, such as this compound, and a biological target, typically a protein. This information is crucial for understanding potential mechanisms of action and for designing more potent and selective molecules.
Despite the utility of this approach, a review of the scientific literature did not yield any specific molecular docking studies or ligand-protein interaction profiles for this compound against any biological targets. While there are numerous studies on other benzoic acid derivatives and their interactions with various proteins f1000research.commdpi.commdpi.com, this specific compound has not been the subject of such published computational analysis.
Prediction of Drug-Likeness Properties (e.g., Lipinski's Rule of Five)
Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and to predict if it has properties that would make it a likely orally active drug in humans. drugbank.comunits.itscfbio-iitd.res.in The rule assesses molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. drugbank.comunits.itscfbio-iitd.res.in
A computational analysis of this compound would be necessary to determine its compliance with Lipinski's Rule of Five. As no such specific analysis is available in the published literature, a definitive statement on its drug-likeness according to this rule cannot be made. A summary of the parameters for Lipinski's Rule of Five is provided in the table below.
| Parameter | Lipinski's Rule of Five Guideline |
| Molecular Weight | < 500 Daltons |
| LogP (octanol-water partition coefficient) | ≤ 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
Table 1: Parameters of Lipinski's Rule of Five
In silico ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Purposes
In silico ADMET profiling is a computational method used to predict the pharmacokinetic properties of a compound, which are crucial for its potential development as a therapeutic agent. mdpi.comresearchgate.netnih.gov These predictions can help to identify potential liabilities of a molecule early in the research process.
Future Research Directions and Emerging Opportunities
Design and Synthesis of Novel Derivatives with Enhanced Specificity
A primary direction for future research lies in the rational design and synthesis of novel derivatives of 4-(3-Nitropyridin-2-yl)benzoic acid. The goal is to create analogues with improved potency, selectivity, and pharmacokinetic properties. Medicinal chemistry strategies can be employed to systematically modify the core structure. For instance, the nitro group on the pyridine (B92270) ring is a key site for modification. Its position and electronic properties can be altered, or it can be replaced with other functional groups to fine-tune activity and reduce potential toxicity. The introduction of various substituents on both the pyridine and benzene (B151609) rings could lead to derivatives with enhanced binding affinity for specific biological targets.
Furthermore, the synthesis of ester or amide derivatives of the carboxylic acid group could produce prodrugs with improved membrane permeability and bioavailability. The reactivity of nitropyridines, particularly their susceptibility to nucleophilic substitution, provides a versatile route for functionalization, allowing for the introduction of a wide array of chemical moieties. nih.gov Exploring bioisosteric replacements for the pyridine or benzoic acid rings, such as replacing the benzoic acid with a 4-pyridone-3-carboxylic acid, could also lead to novel compounds with unique properties. preprints.org
Exploration of Untapped Biological Pathways and Molecular Targets
While the full biological profile of this compound is yet to be determined, the broader class of benzoic acid derivatives has shown activity against a wide range of targets. Future research should focus on screening this compound and its newly synthesized derivatives against diverse biological targets to uncover novel therapeutic applications.
Based on the activities of similar structural motifs, potential areas of interest include:
Oncology: Many benzoic acid derivatives have been investigated as anticancer agents, targeting pathways involved in cell proliferation and survival. preprints.org
Inflammation and Immunology: Analogues of benzoic acid have been identified as antagonists for receptors involved in inflammatory responses, such as the P2Y14 receptor, suggesting a potential role in treating conditions like acute lung injury. researchgate.net
Neurodegenerative Diseases: Benzoic acid derivatives have been explored as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase.
Systematic screening of a library of this compound derivatives against panels of kinases, proteases, and G-protein coupled receptors could reveal unexpected and valuable biological activities.
Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches
To guide the rational design of more effective derivatives, it is crucial to understand the molecular mechanisms underlying the biological activity of this compound. An integrated approach combining experimental techniques with computational modeling will be essential.
Computational Studies: Molecular docking and molecular dynamics simulations can predict the binding modes of these compounds with their biological targets. nih.gov This can help identify key interactions and guide the design of new derivatives with improved affinity.
Experimental Validation: X-ray crystallography of ligand-protein complexes can provide definitive structural information on binding interactions. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify binding affinities and thermodynamics.
Mechanistic Elucidation: Detailed studies are needed to understand how these compounds modulate cellular pathways. This includes investigating their effects on downstream signaling and gene expression. Understanding unexpected reaction pathways and formations is also crucial. mdpi.com
This synergistic approach will create a feedback loop where computational predictions guide experimental work, and experimental results refine the computational models, accelerating the optimization process.
Development of Advanced Functional Materials Incorporating the Chemical Compound
The utility of this compound is not limited to pharmacology. Its rigid structure and functional groups make it an excellent candidate for the development of advanced materials. A closely related isomer, 3-nitro-4-(pyridin-4-yl)benzoic acid, has been successfully used as a ligand to construct novel metal-organic frameworks (MOFs). nih.gov
These MOFs have demonstrated interesting properties, including:
Gas Adsorption and Separation: The porous nature of these materials allows for the selective adsorption of gases like carbon dioxide, indicating potential applications in carbon capture and gas purification. nih.gov
Photoluminescence: The coordination of the ligand to metal ions can result in materials with enhanced photoluminescent properties, which could be useful in sensors, lighting, and optical devices. nih.gov
Future research should explore the potential of this compound as a building block for new MOFs and other coordination polymers. Additionally, its derivatives could be investigated as potential inhibitors for atomic layer deposition (ALD), a technique used in the fabrication of semiconductor devices, which could enhance the precision of nanomanufacturing. mdpi.com
High-Throughput Screening and Combinatorial Library Synthesis for New Leads
To efficiently explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools.
Combinatorial Synthesis: By systematically combining a variety of building blocks, large libraries of derivatives can be rapidly synthesized. This allows for the exploration of a wide range of structural diversity.
High-Throughput Screening (HTS): These libraries can then be screened against a multitude of biological targets in an automated fashion. nih.gov HTS can quickly identify "hit" compounds with desired biological activity, which can then be selected for further optimization.
The integration of computational screening with experimental HTS can further streamline the discovery process. nih.gov Virtual screening of large compound libraries can prioritize a smaller, more manageable set of compounds for experimental testing, saving time and resources. This approach will accelerate the identification of new lead compounds derived from this compound for a variety of applications.
Q & A
Q. What are the common synthetic routes for 4-(3-Nitropyridin-2-yl)benzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A two-step approach is typically employed:
Coupling Reaction : Utilize Suzuki-Miyaura coupling to attach the pyridine moiety to the benzoic acid backbone. Use Pd(PPh₃)₄ as a catalyst with a 1:1.2 molar ratio of aryl halide to boronic acid in a degassed THF/H₂O solvent system (80°C, 12 h) .
Nitration : Introduce the nitro group at the pyridine 3-position using fuming HNO₃ in concentrated H₂SO₄ at 0–5°C for 2 h. Monitor via TLC to prevent over-nitration.
- Optimization : Increase yield (≥70%) by controlling temperature during nitration and using anhydrous conditions. Purify via recrystallization from ethanol/water (3:1) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.9 ppm for pyridine and benzoic acid rings) and carboxyl carbon (δ ~170 ppm). The nitro group deshields adjacent protons, shifting signals upfield .
- IR Spectroscopy : Confirm the carboxyl (–COOH, ~2500–3000 cm⁻¹ broad stretch) and nitro (–NO₂, ~1520 and 1350 cm⁻¹ asymmetric/symmetric stretches) groups .
- UV-Vis : Detect π→π* transitions in the aromatic system (λmax ~270–310 nm) .
Q. What purification strategies are recommended for this compound to achieve high chemical purity?
- Methodological Answer :
- Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials. Cooling to –20°C enhances crystal formation .
- Column Chromatography : For trace impurities, employ silica gel with ethyl acetate/hexane (1:4) as eluent. Monitor fractions by TLC (Rf ~0.3) .
- Acid-Base Extraction : Leverage the compound’s acidity (pKa ~4.2) by dissolving in NaOH (pH >10), filtering, and re-acidifying with HCl .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group at the 3-position of the pyridine ring influence the acidity and reactivity of the benzoic acid moiety?
- Methodological Answer : The nitro group increases acidity via resonance and inductive effects:
- Acidity : Compare pKa values of analogs (e.g., 4-(4-Nitrophenyl)benzoic acid, pKa 3.8 ) to assess substituent effects.
- Reactivity : The nitro group directs electrophilic substitution to the pyridine’s 5-position. Use DFT calculations (B3LYP/6-311+G**) to map electron localization function (ELF) and confirm charge distribution .
Q. What computational methods are suitable for studying the electronic structure of this compound, and how do they correlate with experimental observations?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict bond lengths and angles. Validate against XRD data for related compounds (e.g., 4-(Diethoxyphosphoryl)benzoic acid ).
- ELF Analysis : Quantify electron delocalization in the nitro-pyridine system. Correlate ELF basins with NMR chemical shifts and IR vibrational modes .
- TD-DFT : Simulate UV-Vis spectra and compare with experimental λmax values (±5 nm tolerance) .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives through systematic SAR studies?
- Methodological Answer :
- Structural Modulation : Synthesize derivatives with varied substituents (e.g., –CF₃, –OCH₃) at the pyridine or benzoic acid positions .
- Biological Assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ values) or enzyme inhibition (e.g., tyrosinase, using o-aminobenzoic acid substrates ).
- Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity. Address discrepancies by verifying purity (>95% by HPLC) and assay conditions (pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
